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ADME Properties and Key Pharmacokinetic Parameters

The table below summarizes the core absorption, distribution, metabolism, and excretion (ADME)

characteristics of glasdegib.

Parameter Summary of Findings Key Quantitative Data / Clinical Observations

| Absorption | High absolute oral bioavailability; absorption rate not clinically impacted by food. | •

Absolute Bioavailability: 77.12% (90% CI: 71.83%-82.81%) [1] [2] [3]. • Median Tmax (100 mg dose):

~1.7 hours [2]. • Effect of Food: A high-fat, high-calorie meal had no clinically relevant effect [4] [3]. | |

Distribution | Extensive distribution into tissues; high plasma protein binding. | • Mean Apparent Volume

of Distribution (Vz/F): 188 L (20% CV) in patients [5] [3]. • Protein Binding: ~91% [5]. • Unbound

Fraction: <10% in plasma [4]. | | Metabolism | Primarily metabolized by hepatic cytochrome P450

enzymes, with minor contributions from UGT enzymes. | • Primary Enzyme: CYP3A4/5 [1] [4] [5]. •

Secondary Enzymes: CYP2C8 and UGT1A9 [5]. • Processes: Hydroxylation, N-desmethylation, and

glucuronidation [4]. | | Excretion | Eliminated via both renal and fecal routes, with a significant portion of

unchanged drug excreted. | • Mean Half-life: ~17.4 hours at the 100 mg clinical dose [4] [5]. • Total

Recovery (100 mg radiolabeled dose): ~90.6% [5] [3]. • Feces: 41.7% (19.5% as unchanged drug) [5] [3].
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• Urine: 48.9% (17.2% as unchanged drug) [5] [3]. | | Clearance | Apparent clearance is low to moderate. | •

Apparent Oral Clearance (CL/F): 6.45 L/h (25% CV) in patients with hematologic malignancies [5]. |

Detailed Experimental Protocols

The following methodologies from key studies provide the evidence for the ADME properties summarized

above.

Absolute Oral Bioavailability Study (NCT03270878)

This was a pivotal phase 1, open-label, randomized, two-sequence, two-treatment, two-period crossover

study in healthy volunteers under fasting conditions [1].

Objective: To determine the absolute bioavailability of a single 100 mg oral dose of glasdegib
relative to a 50 mg intravenous (IV) microtracer dose [1].

Subjects: 12 healthy volunteers [1].
Design:

Period 1: Subjects randomized to receive either a single oral 100 mg tablet or a single 50 mg
IV infusion over 1.25 hours.

Washout: ≥6 days.
Period 2: Subjects crossed over to receive the alternate formulation.

PK Sampling:
Oral treatment: Pre-dose, 0.75, 1, 1.25, 2, 3, 4, 6, 10, 24, 48, 72, and 96 hours post-dose.

IV treatment: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 10, 24, 48, 72, and 96 hours post-dose.
Bioanalytical Method: Glasdegib plasma concentrations were determined using a validated high-
performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method [1].
Data Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis
(NCA). Absolute bioavailability (F) was calculated as the ratio of dose-normalized area under the
plasma concentration-time curve (AUC) for oral and IV administration [1].

Hepatic Impairment Study (NCT03627754)

This was a phase 1, open-label, parallel-group trial to assess the impact of hepatic impairment on

glasdegib pharmacokinetics [4].
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Objective: To evaluate the PK and safety of a single 100 mg oral dose of glasdegib in participants

with moderate or severe hepatic impairment compared to matched healthy controls [4].
Subjects: 24 participants (8 with moderate hepatic impairment, 8 with severe, and 8 healthy controls

with normal hepatic function). Participants with hepatic impairment were classified using the Child-
Pugh criteria (Class B for moderate, Class C for severe) [4].

Design: A single oral 100 mg dose of glasdegib was administered under fasted conditions.
Primary Endpoints: Area under the plasma concentration-time curve from time zero to infinity

(AUCinf) and maximum plasma concentration (Cmax). Both total and unbound (free) drug exposures
were analyzed [4].

Statistical Analysis: Adjusted geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for
AUCinf and Cmax were calculated to compare each hepatic impairment group to the matched control

group [4].

Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key metabolic pathways of glasdegib and the workflow of the

definitive bioavailability study.
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Diagram of Glasdegib's primary metabolic and excretion pathways, highlighting the role of CYP3A4.
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Workflow of the phase 1 randomized crossover study design used to determine absolute oral bioavailability.

Critical Covariates and Drug-Drug Interactions

Population pharmacokinetic analyses have evaluated the impact of patient-specific factors on glasdegib

exposure [3]. The following were found to be statistically significant covariates on apparent clearance
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(CL/F), but the magnitude of these effects was deemed not clinically meaningful, and thus no dose

adjustment is recommended based on these factors alone [3]:

Body Weight
Creatinine Clearance (Note: A dedicated renal impairment study was not located in the provided

search results).
Percentage of Bone Marrow Blasts
Use of Moderate or Strong CYP3A Inhibitors

However, the following drug interactions are clinically important:

Strong CYP3A Inhibitors (e.g., ketoconazole): Increase glasdegib AUCinf by ~140% and Cmax by

~40% [1] [4]. Consider alternative therapies. If coadministration is unavoidable, monitor for increased
adverse reactions, including QTc prolongation [6].

Strong CYP3A Inducers (e.g., rifampin): Decrease glasdegib AUCinf by ~70% and Cmax by ~35%
[1] [4]. Coadministration with strong CYP3A inducers should be avoided as it may reduce

glasdegib efficacy [6].
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[https://www.smolecule.com/products/b001731#glasdegib-absorption-distribution-metabolism-

excretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/b001731#glasdegib-absorption-distribution-metabolism-excretion
https://www.smolecule.com/products/b001731#glasdegib-absorption-distribution-metabolism-excretion
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s001731?utm_src=pdf-bulk
https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

